SAP6

Description

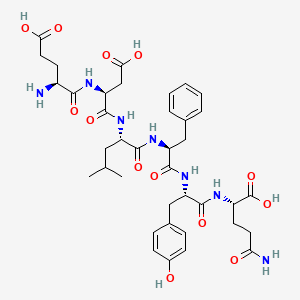

Structure

2D Structure

Properties

Molecular Formula |

C38H51N7O13 |

|---|---|

Molecular Weight |

813.8 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H51N7O13/c1-20(2)16-26(43-37(56)29(19-32(50)51)42-33(52)24(39)12-15-31(48)49)34(53)44-27(17-21-6-4-3-5-7-21)36(55)45-28(18-22-8-10-23(46)11-9-22)35(54)41-25(38(57)58)13-14-30(40)47/h3-11,20,24-29,46H,12-19,39H2,1-2H3,(H2,40,47)(H,41,54)(H,42,52)(H,43,56)(H,44,53)(H,45,55)(H,48,49)(H,50,51)(H,57,58)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

HYVIEOQYAGGVOT-AQRCPPRCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Secreted Aspartyl Protease 6 (SAP6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor of the opportunistic fungal pathogen Candida albicans. As a member of a large family of ten secreted aspartyl proteases, this compound plays a crucial role in the pathogenesis of candidiasis, particularly in oral and systemic infections. Its functions include facilitating tissue invasion, nutrient acquisition, and modulating host immune responses. Notably, this compound exhibits both proteolytic and non-proteolytic activities, the latter mediated by an Arg-Gly-Asp (RGD) motif that facilitates cell-cell aggregation and binding to host cell integrins. This dual functionality makes this compound a compelling target for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis (recombinant expression), and key experimental protocols related to this compound, along with a summary of its known signaling pathways and quantitative data.

Discovery and Initial Characterization

The discovery of this compound is intertwined with the broader characterization of the SAP gene family in Candida albicans. Initial studies focused on identifying the secreted proteolytic activity of C. albicans and its role in virulence. The development of molecular biology techniques allowed for the cloning and sequencing of the genes responsible for this activity, revealing a family of at least nine related genes, SAP1 through SAP9.

The individual members of the SAP gene family were identified and cloned using molecular techniques such as PCR with primers designed based on conserved regions of aspartyl proteases and screening of genomic libraries. The expression of SAP4, SAP5, and this compound was found to be closely related and often associated with the hyphal form of C. albicans, which is critical for tissue invasion[1]. The creation of specific gene deletions, including a triple deletion of SAP4, SAP5, and this compound, was instrumental in demonstrating their significant contribution to the virulence of C. albicans in systemic infections[2][3]. These studies established this compound as a key player in the pathogenic arsenal of this fungus.

Synthesis: Recombinant Expression and Purification of this compound

Due to its proteinaceous nature and size, chemical synthesis of this compound is not feasible. Therefore, "synthesis" in the context of this compound refers to its recombinant production in heterologous expression systems. Pichia pastoris and Escherichia coli have been successfully used for this purpose.

Quantitative Data on Recombinant this compound

| Parameter | Value / Description | Source System | Reference |

| Concentration for Cellular Assays | 1 µM - 10 µM | P. pastoris | |

| Substrate Specificity (P1 site) | Phenylalanine (Phe) | E. coli | [4] |

| Substrate Specificity (P1' site) | Alanine (Ala) | E. coli | [4] |

| Zinc Binding | Confirmed via Zincon assay | P. pastoris | |

| Effect on Oral Epithelial Cells | 4-fold increase in PAR2 expression at 10 µM | P. pastoris | [5] |

Experimental Protocol: Recombinant Expression in Pichia pastoris

This protocol is adapted from methodologies described in the literature for the expression of functional, secreted this compound.

1. Gene Synthesis and Cloning:

- The open reading frame of this compound is synthesized, often with codon optimization for P. pastoris.

- The gene is cloned into a suitable P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the recombinant protein with a C-terminal His-tag for purification.

2. Transformation of P. pastoris:

- The linearized expression vector is transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

- Transformants are selected on YPDS plates containing Zeocin.

3. Expression Screening and Large-Scale Culture:

- Zeocin-resistant colonies are screened for protein expression in small-scale cultures.

- A high-expressing clone is selected for large-scale culture in Buffered Glycerol-complex Medium (BMGY).

- When the culture reaches a high optical density, the cells are pelleted and resuspended in Buffered Methanol-complex Medium (BMMY) to induce protein expression. Methanol is added periodically to maintain induction.

4. Protein Purification:

- The culture supernatant containing the secreted His-tagged this compound is harvested.

- The supernatant is concentrated and buffer-exchanged.

- The recombinant this compound is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

- The protein is eluted with an imidazole gradient.

- Eluted fractions are analyzed by SDS-PAGE and Western blot to confirm the purity and identity of the protein.

- The purified protein is dialyzed against a suitable buffer and stored at -80°C.

Key Experimental Methodologies

Generation of this compound Deletion Mutants

Creating knockout mutants is a fundamental technique to study gene function. The following protocol outlines a common strategy for generating homozygous this compoundΔ/Δ mutants in the diploid C. albicans.

1. Construction of Disruption Cassettes:

- A disruption cassette is created containing a selectable marker gene (e.g., URA3, HIS1, ARG4) flanked by DNA sequences homologous to the regions immediately upstream and downstream of the this compound open reading frame.

- These flanking regions direct homologous recombination to the this compound locus.

2. Transformation of C. albicans:

- The disruption cassette is transformed into a C. albicans strain that is auxotrophic for the selectable marker (e.g., a ura3Δ/Δ strain for a URA3 marker).

- Transformants are selected on media lacking the specific nutrient.

3. Identification of Heterozygous Mutants:

- Genomic DNA is extracted from the transformants.

- PCR and/or Southern blotting is used to confirm the correct integration of the disruption cassette at one of the this compound alleles.

4. Generation of Homozygous Mutants:

- To disrupt the second allele, a similar strategy is employed, often using a different selectable marker.

- Alternatively, marker recycling systems (e.g., the URA-blaster technique) can be used to remove the marker from the first disrupted allele, allowing for its reuse to disrupt the second allele[6].

5. Confirmation of Homozygous Deletion:

- The absence of the this compound gene in the homozygous mutant is confirmed by PCR and Southern blotting.

- RT-PCR can be used to confirm the absence of this compound mRNA expression.

The workflow for generating a deletion mutant is illustrated below.

Caption: Workflow for generating a this compound deletion mutant in C. albicans.

This compound-Mediated Signaling Pathways in Host Cells

This compound interacts with host epithelial cells through two distinct mechanisms, leading to the activation of inflammatory signaling pathways and a disruption of the epithelial barrier.

Protease Activity-Dependent Signaling via PAR2

This compound can proteolytically cleave and activate Protease-Activated Receptor 2 (PAR2) on the surface of oral epithelial cells. This initiates a signaling cascade that results in the production of pro-inflammatory cytokines like IL-8.

Caption: this compound protease-dependent signaling via PAR2 in epithelial cells.

RGD Motif-Dependent Signaling via Integrins

This compound possesses an RGD (Arg-Gly-Asp) motif that can bind to host cell integrins. This interaction triggers a separate signaling pathway involving MKP1, which leads to the production of IL-1β.

Caption: this compound RGD motif-dependent signaling via integrins in epithelial cells.

Conclusion and Future Directions

This compound is a multifaceted virulence factor of C. albicans with both enzymatic and adhesive functions that contribute significantly to the fungus's ability to cause disease. The methodologies for producing recombinant this compound and for creating deletion mutants have been crucial in elucidating its roles in pathogenesis and its interactions with the host. The discovery of its dual signaling mechanisms in host cells opens new avenues for therapeutic intervention. Future research should focus on obtaining more detailed quantitative data, such as the kinetic parameters of its enzymatic activity and its binding affinities for host receptors. A deeper understanding of the regulation of this compound expression during infection and the interplay between its different functions will be vital for the development of targeted antifungal strategies against this important human pathogen.

References

- 1. Differential activation of a Candida albicans virulence gene family during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A triple deletion of the secreted aspartyl proteinase genes SAP4, SAP5, and this compound of Candida albicans causes attenuated virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Enzymic characteristics of secreted aspartic proteases of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strains and Strategies for Large-Scale Gene Deletion Studies of the Diploid Human Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Data on the Biological Activity of Secreted Aspartyl Protease 6 (SAP6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Secreted Aspartyl Protease 6 (SAP6), a key virulence factor of the fungal pathogen Candida albicans. The document summarizes quantitative data, details experimental methodologies for key assays, and visualizes complex biological pathways and workflows.

Quantitative Data on this compound Biological Activity

The following tables summarize the known quantitative and qualitative effects of C. albicans this compound on various biological processes.

Table 1: Effect of this compound on Cytokine Secretion by Oral Epithelial Cells (OECs)

| Cytokine | Effect of Recombinant this compound (rthis compound) | Notes |

| IL-1β | Increase[1][2][3] | Release is dependent on the RGD motif of this compound and MKP1 signaling.[2][3] |

| IL-8 | Increase[1][2][3] | Release is dependent on the protease activity of this compound and p38 MAPK signaling via PAR2.[2][3] |

Table 2: Inhibition of Neutrophil Reactive Oxygen Species (ROS) Production by this compound

| rthis compound Concentration | Effect on PMA-stimulated ROS production |

| 12 ng/ml | Minor reduction |

| 120 ng/ml | Moderate reduction |

| 1200 ng/ml | Significant reduction |

Data is qualitatively derived from graphical representations in the cited literature.

Table 3: Role of this compound Domains in Biological Activity

| Biological Activity | Protease Domain Dependent | RGD Motif Dependent |

| IL-8 Release from OECs | Yes[1][2] | No[1][2] |

| IL-1β Release from OECs | No[1][2] | Yes[1][2] |

| Adhesion and Aggregation | No[4] | Yes[4] |

| Invasion of OECs | Yes[1] | Yes[1] |

Table 4: Binding Affinity of RGD Motifs to Integrins (General)

| RGD Peptide | Integrin Subtype | IC50 (nM) |

| Generic RGD peptide | αvβ3 | 89 |

| Generic RGD peptide | α5β1 | 335 |

| Generic RGD peptide | αvβ5 | 440 |

| Cyclic RGDfK | αvβ3 | 2.6 - 13.6[5] |

| Cilengitide (cyclic RGD) | α5β1 | 25.7[6] |

Note: Specific IC50 values for C. albicans this compound RGD motif binding to specific integrins are not yet available in the reviewed literature. The data presented are for generic RGD peptides and provide an expected range of affinity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary analysis of this compound biological activity.

Cytokine Release Assay from Oral Epithelial Cells (OECs)

Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-1β, IL-8) from OECs in response to this compound stimulation.

Protocol:

-

Cell Culture:

-

Culture primary human OECs or an appropriate cell line (e.g., SCC-15) in keratinocyte serum-free medium (KSFM) supplemented with growth factors.

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

-

Stimulation:

-

Wash the confluent OEC monolayers with phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing recombinant this compound (rthis compound) at desired concentrations (e.g., 10 µM). Include negative controls (medium alone) and positive controls (e.g., live C. albicans hyphae).

-

To differentiate between protease and RGD-mediated effects, use heat-inactivated rthis compound and a mutant rthis compound lacking the RGD motif (rthis compoundΔRGD).

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Sample Collection and Processing:

-

Collect the culture supernatants and centrifuge to remove any cells or debris.

-

-

Quantification by ELISA:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β and IL-8.

-

Follow the manufacturer's instructions to measure the concentration of each cytokine in the collected supernatants.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis of p38 and MKP1 Phosphorylation

Objective: To detect the phosphorylation and activation of p38 MAPK and MKP1 in OECs following stimulation with this compound.

Protocol:

-

Cell Culture and Stimulation:

-

Culture OECs to confluency in 6-well plates.

-

Stimulate the cells with rthis compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated MKP1 (p-MKP1), and total MKP1 overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Perform densitometric analysis to quantify the relative phosphorylation levels, normalized to the total protein and loading control.

-

Candida albicans Invasion Assay of Oral Epithelial Cells

Objective: To quantify the invasion of C. albicans into a monolayer of OECs, mediated by this compound.

Protocol:

-

Cell Culture:

-

Grow OECs on glass coverslips in 24-well plates until a confluent monolayer is formed.

-

-

Infection:

-

Prepare a suspension of C. albicans yeast cells (e.g., wild-type, Δthis compound mutant) in serum-free medium.

-

Add the C. albicans suspension to the OEC monolayers at a specific multiplicity of infection (MOI).

-

To assess the direct role of this compound, pre-treat OECs with a PAR2 antagonist before infection.

-

Incubate for a defined period (e.g., 3-6 hours) at 37°C and 5% CO₂ to allow for hyphal formation and invasion.

-

-

Differential Staining:

-

Wash the coverslips gently with PBS to remove non-adherent fungi.

-

Fix the cells with 4% paraformaldehyde.

-

To stain extracellular fungi, incubate the non-permeabilized cells with a primary antibody against C. albicans followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

To stain total (extracellular and intracellular) fungi, incubate with a different primary antibody against C. albicans followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594-conjugated).

-

-

Microscopy and Quantification:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Count the number of internalized (red only) and total (red and green) fungal cells in multiple fields of view.

-

Calculate the percentage of invasion.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound biological activity.

Caption: Dual signaling pathways of C. albicans this compound in oral epithelial cells.

References

- 1. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 [frontiersin.org]

- 3. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Aggregation Properties of Candida albicans Secreted Aspartyl Proteinase this compound Mediate Virulence in Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of Secreted Aspartic Protease 6 (Sap6) of Candida albicans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known cellular targets of Secreted Aspartic Protease 6 (Sap6), a key virulence factor of the opportunistic fungal pathogen Candida albicans. Understanding the molecular interactions between this compound and host cells is crucial for the development of novel antifungal therapies. This document summarizes the current knowledge on this compound targets, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the signaling pathways involved.

Core Cellular Targets of C. albicans this compound

Candida albicans this compound is a secreted aspartyl protease that plays a significant role in the pathogenesis of candidiasis, particularly oral candidiasis.[1][2][3] Its virulence is attributed not only to its proteolytic activity but also to its ability to interact with and modulate host cell functions.[1][3] The primary cellular targets of this compound identified to date are host cell surface receptors, which mediate downstream signaling cascades that influence inflammation, immune response, and fungal invasion.

The two main classes of host cell receptors targeted by this compound are:

-

Protease-Activated Receptor 2 (PAR2): this compound can proteolytically cleave and activate PAR2 on oral epithelial cells.[1][2] This activation is a key mechanism by which this compound triggers pro-inflammatory responses.

-

Integrins: this compound possesses an RGD (Arginine-Glycine-Aspartate) motif, which facilitates binding to host cell integrins.[1][2][3] This interaction is independent of its protease activity and mediates a distinct set of cellular responses.

Beyond direct receptor interaction, this compound also has a non-enzymatic role in promoting fungal cell-cell aggregation, which is important for biofilm formation and virulence.[3][4] This is mediated by both its RGD domain and amyloid-forming regions that can bind to other fungal cell surface proteins.[4] Furthermore, recent studies have indicated that this compound can be internalized by neutrophils and proteolytically degrade NADPH oxidase, thereby impairing the host's oxidative burst and facilitating immune evasion.[5][6]

Data Presentation: Summary of this compound Interactions and Cellular Effects

The following tables summarize the key interactions and functional outcomes of this compound engagement with its cellular targets.

Table 1: Interaction of this compound with Host Cell Receptors

| This compound Domain/Activity | Host Cell Target | Cell Type | Key Outcome | References |

| Protease Activity | Protease-Activated Receptor 2 (PAR2) | Oral Epithelial Cells (OECs) | Activation of p38 MAPK signaling, IL-8 release, loss of epithelial barrier function. | [1][2] |

| RGD Motif | Integrins | Oral Epithelial Cells (OECs), Platelets | Activation of MKP1 and c-Fos signaling, IL-1β release, cell adhesion and invasion. | [1][2][3] |

Table 2: Downstream Cellular Effects Mediated by this compound

| Cellular Process | Effect of this compound | Mediating Target/Pathway | References |

| Cytokine Secretion | Induction of IL-8 | PAR2 / p38 MAPK | [1][2] |

| Induction of IL-1β | Integrins / MKP1 | [1][2] | |

| Inflammatory Signaling | Phosphorylation of p38 and MKP1, expression of c-Fos | PAR2 and Integrins | [1][2] |

| Epithelial Barrier Function | Reduction in E-cadherin and occludin, loss of transepithelial electrical resistance (TEER) | PAR2 | [1][2] |

| Fungal Invasion | Increased invasion of oral epithelial cells | PAR2 | [1][2] |

| Fungal Aggregation | Promotes C. albicans cell-cell aggregation | RGD domain, amyloid regions | [3][4] |

| Neutrophil Function | Inhibition of ROS production and NETosis | Internalization and degradation of NADPH oxidase | [5][6] |

Signaling Pathways Activated by this compound

This compound activates distinct signaling pathways in host cells through its different functional domains. These pathways ultimately lead to the production of inflammatory cytokines and a disruption of the epithelial barrier, facilitating fungal pathogenesis.

Diagram of this compound-Mediated Signaling in Oral Epithelial Cells

Caption: this compound signaling in oral epithelial cells.

Diagram of this compound-Mediated Neutrophil Dysfunction

Caption: this compound-mediated inhibition of neutrophil function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Receptor Interactions

This protocol is designed to identify and validate the interaction between this compound and host cell surface receptors like PAR2 or integrins.

Diagram of Co-Immunoprecipitation Workflow

Caption: Co-Immunoprecipitation experimental workflow.

Methodology:

-

Cell Culture and Treatment:

-

Culture human oral epithelial cells (OECs) to 80-90% confluency.

-

Treat cells with recombinant this compound (rthis compound) at a predetermined concentration (e.g., 1-10 µg/mL) for a specified time (e.g., 30-60 minutes) at 37°C. Include an untreated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 mL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total cell lysate) to a new tube.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-PAR2, anti-β1 integrin, or an isotype control IgG).

-

Incubate overnight at 4°C with gentle rotation.

-

Add 40-50 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in 50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against this compound to detect the co-precipitated protein.

-

As a positive control, probe a separate blot with the antibody used for the IP (e.g., anti-PAR2) to confirm the successful pulldown of the target receptor.

-

MAPK Activation Assay by Western Blot

This protocol is used to quantify the phosphorylation of MAPK pathway proteins like p38 and MKP1 in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed OECs in 6-well plates and grow to confluency.

-

Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal MAPK activity.

-

Treat cells with rthis compound, heat-inactivated this compound, or rthis compoundΔRGD (a mutant lacking the integrin-binding motif) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Following treatment, immediately place plates on ice and wash cells with ice-cold PBS.

-

Lyse cells directly in the well with 100-200 µL of lysis buffer containing protease and phosphatase inhibitors.

-

Collect the lysate and clarify by centrifugation as described in the Co-IP protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

After electrophoresis and transfer, block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38 or anti-phospho-MKP1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein (e.g., GAPDH or β-actin).

-

Cytokine Release Assay by ELISA

This protocol measures the secretion of pro-inflammatory cytokines such as IL-8 and IL-1β from cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate OECs in 24-well plates and grow to confluency.

-

Replace the medium with fresh culture medium containing the desired concentration of rthis compound or controls (e.g., heat-inactivated this compound, rthis compoundΔRGD, or LPS as a positive control).

-

To investigate the role of specific receptors, pre-treat cells with inhibitors (e.g., a PAR2 antagonist) for 1 hour before adding this compound.

-

Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatants and centrifuge at 1,500 x g for 10 minutes to remove any cells or debris.

-

Store the supernatants at -80°C until analysis.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Perform the ELISA for IL-8 and IL-1β according to the manufacturer's instructions (using a commercial ELISA kit).

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a series of known standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add a streptavidin-HRP conjugate.

-

After a final wash, add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.

-

This guide provides a foundational understanding of the cellular targets of C. albicans this compound and the experimental approaches to investigate them. Further research in this area will be critical for the development of targeted therapies to combat candidiasis.

References

- 1. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Candida albicans aspartyl protease (this compound) inhibits neutrophil function via a “Trojan horse” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candida albicans aspartyl protease (this compound) inhibits neutrophil function via a "Trojan horse" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Concepts: The Multifaceted Role of Sap6 in Pathogenesis

An In-depth Technical Guide on the Structure-Function Relationship of Secreted Aspartyl Proteinase 6 (Sap6) of Candida albicans

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that drive the pathogenicity of Candida albicans is paramount. Among the key virulence factors are the secreted aspartyl proteinases (Saps), with this compound playing a crucial role in host-pathogen interactions. This guide provides a detailed overview of the current understanding of the structure-function relationships of this compound, summarizing key experimental findings and outlining its mechanisms of action.

Secreted aspartyl proteinase 6 (this compound) is a key enzyme that contributes to the virulence of Candida albicans. Its functions are not limited to proteolytic activity; it also engages in specific interactions with host cells, modulating immune responses and facilitating tissue invasion. Key biological functions of this compound include maintaining the integrity of the fungal cell surface, participating in the escape of C. albicans from immune cells, and initiating inflammation in host tissues.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from studies investigating the biological functions of this compound. These studies often employ genetic knockouts (Δthis compound) and recombinant proteins to elucidate the specific roles of this proteinase.

Table 1: Effect of this compound on C. albicans Interaction with THP-1 Human Monocytes

| C. albicans Strain | Phenotype in THP-1 Co-culture (1 hr) | Percentage of Dead Candida Cells | Reference |

| Wild Type (SC5314) | ~60% long hyphae development | ~2-2.5% | [1][3] |

| Δsap5 Mutant | ~60% long hyphae development | ~2-2.5% | [1][3] |

| Δthis compound Mutant | ~50% short hyphae development | ~15% | [1][3] |

Table 2: Role of this compound Domains in Inducing Cytokine Release from Oral Epithelial Cells (OECs)

| Recombinant this compound Form | IL-1β Production | IL-8 Production | Key Signaling Pathway | Reference |

| rthis compound (wild type) | Induced | Induced | p38 MAPK, MKP1 | [2][4] |

| Heat-inactivated rthis compound | Induced | Not Induced | Suggests non-proteolytic activity contributes to IL-1β induction | [4] |

| rthis compoundΔRGD | Not Induced | Induced | Highlights the role of the RGD motif in IL-1β induction | [4] |

Signaling Pathways Modulated by this compound

This compound interacts with host cells through distinct mechanisms, triggering specific signaling cascades that contribute to inflammation and immune evasion.

This compound-Mediated Inflammation in Oral Epithelial Cells

This compound initiates inflammatory responses in oral epithelial cells through a dual-action mechanism involving both its proteolytic activity and a specific protein motif.[2][4] The proteolytic activity of this compound activates Protease-Activated Receptor 2 (PAR2), leading to the phosphorylation of p38 MAPK and subsequent release of the pro-inflammatory cytokine IL-8.[2][4] Independently, the Arg-Gly-Asp (RGD) domain of this compound binds to host cell integrins, which activates MKP1 signaling and results in the production of IL-1β.[2][4] This cascade of events also leads to the disruption of epithelial barrier function, facilitating fungal invasion.[2]

References

- 1. This compound, a secreted aspartyl proteinase, participates in maintenance the cell surface integrity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a secreted aspartyl proteinase, participates in maintenance the cell surface integrity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of Secreted Aspartic Protease 6 (Sap6) Function in Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SAP6" can refer to several distinct proteins in scientific literature. This document focuses exclusively on the Secreted Aspartic Protease 6 (this compound) from the opportunistic fungal pathogen Candida albicans, a key virulence factor and a potential target for antifungal drug development.

Core Functions of C. albicans this compound

Secreted Aspartic Protease 6 (this compound) is a member of a 10-gene family of hydrolases in Candida albicans that are considered critical virulence factors.[1] this compound, along with Sap4 and Sap5, is primarily expressed by the hyphal morphotype of the fungus, which is associated with tissue invasion and damage.[2] Early-stage research has elucidated a dual-faceted role for this compound in pathogenesis, encompassing both proteolytic and non-proteolytic functions.

Proteolytic Functions

As an aspartyl protease, this compound's canonical function is the cleavage of peptide bonds. This activity is crucial for the fungus to acquire nutrients from the host environment by degrading host proteins.[1] The optimal pH for Sap4-6 activity is generally higher than that for other Saps like Sap1-3, which may reflect an adaptation to different host niches.[2] this compound contributes to the degradation of host immune defense proteins, facilitating immune evasion.[1] Furthermore, it can process human hemoglobin to generate antimicrobial peptides, which may help C. albicans compete with other microorganisms.

Non-Proteolytic Functions: Adhesion and Aggregation

Beyond its enzymatic activity, this compound possesses a novel, non-proteolytic function that mediates virulence. It promotes the aggregation of C. albicans cells, a critical step in forming robust biofilms and fungal plaques during infection.[3] This aggregation is independent of its protease activity, as even heat-inactivated this compound can induce this effect.[3] This function is mediated by specific domains within the this compound protein that interact with the fungal cell surface and host structures.

This compound Interactions with Host Cells

This compound facilitates the interaction between C. albicans and host cells through at least two distinct mechanisms, leading to host cell activation, inflammation, and invasion.

Integrin-Mediated Interaction

The this compound protein contains an RGD (Arginine-Glycine-Aspartate) integrin-binding motif.[4] This allows this compound to bind directly to host cell integrins, a family of transmembrane receptors. This binding is a key mechanism for the adhesion of C. albicans to host epithelial cells and can be inhibited by RGD peptides or anti-integrin antibodies.[3] This interaction is crucial for subsequent host cell signaling and invasion.

Activation of Protease-Activated Receptor 2 (PAR2)

This compound can proteolytically cleave and activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor on the surface of host epithelial cells.[4][5] This activation triggers downstream signaling cascades within the host cell, leading to an inflammatory response. This represents a direct mechanism by which a secreted fungal protease can manipulate host cell signaling to the pathogen's advantage.

Signaling Pathways Activated by this compound

The interaction of this compound with host cells initiates specific intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in the production of pro-inflammatory cytokines and chemokines.

PAR2-Dependent p38 MAPK Activation

The activation of PAR2 by this compound leads to the phosphorylation and activation of the p38 MAPK signaling pathway.[4][5] This, in turn, stimulates the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8). This signaling axis can be blocked by a PAR2 antagonist, confirming the specificity of the pathway.[4][5]

RGD-Dependent Signaling and IL-1β Release

In a parallel pathway, the binding of the this compound RGD motif to host integrins is required for the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4][5] This pathway appears to be independent of PAR2 activation. The dual-pathway activation by a single virulence factor highlights the sophisticated mechanisms evolved by C. albicans to manipulate host responses.

Diagram of this compound-Induced Host Cell Signaling

Caption: this compound activates parallel signaling pathways in host cells.

Role of this compound in Immune Evasion

This compound also plays a role in subverting the host's innate immune response, particularly the function of neutrophils.

Inhibition of Neutrophil ROS Production

Neutrophils are critical phagocytes that utilize a burst of reactive oxygen species (ROS) to kill pathogens. This compound can be internalized by neutrophils and subsequently inhibits the production of ROS.[6] This is achieved through the proteolytic degradation of components of the NADPH oxidase complex, the enzyme responsible for the oxidative burst.[6] This "Trojan horse" mechanism effectively disarms a key antimicrobial function of neutrophils.

Quantitative Data on this compound Function

The following tables summarize key quantitative data from early-stage research on this compound function.

| Table 1: Effect of this compound on Host Cell Cytokine Release | |

| Stimulant | Effect on Oral Epithelial Cells (OECs) |

| Recombinant this compound (10 µM) | Induces secretion of IL-1β and IL-8.[5] |

| C. albicans (live hyphae) | Induces prominent release of IL-8, IL-1β, IL-1ra, IL-6, CXCL1, and CXCL11.[5] |

| Heat-inactivated rthis compound | Induces IL-1β but not IL-8.[4] |

| rthis compound with RGD domain deleted | Induces IL-8 but not IL-1β.[4] |

| Table 2: Effect of this compound on Neutrophil Function | |

| This compound Concentration | Effect on PMA-Stimulated ROS Production |

| 12 ng/mL | Significant inhibition.[6][7] |

| 120 ng/mL | Significant inhibition.[6][7] |

| 1200 ng/mL | Pronounced inhibition.[6] |

| Table 3: Virulence of this compound-Altered C. albicans Strains in Murine Oral Candidiasis | |

| C. albicans Strain | Phenotype |

| This compound Overexpression (this compound OE) | Thicker fungal plaques, more severe infection, ~30% increase in epithelial cell damage.[2][3] |

| Δthis compound (Deletion mutant) | Attenuated infection.[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study this compound function.

Murine Model of Oropharyngeal Candidiasis (OPC)

This model is essential for studying the in vivo virulence of C. albicans and the role of factors like this compound.

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered susceptible to infection via subcutaneous administration of cortisone acetate (e.g., 225 mg/kg) starting one day before infection and continuing every other day.[5][8]

-

Inoculum Preparation: C. albicans strains are grown in a suitable broth (e.g., YPD). The cells are then washed and resuspended in sterile PBS to a final concentration (e.g., 6 x 10⁸ cells/mL).[8]

-

Infection: Mice are anesthetized. A sterile cotton swab soaked in the C. albicans suspension is placed sublingually for a defined period (e.g., 1 hour) to initiate infection.[8]

-

Assessment of Virulence: At specific time points post-infection, virulence is assessed by:

-

Fungal Burden: Tongues are excised, homogenized, and plated on selective agar to determine Colony Forming Units (CFU) per gram of tissue.

-

Histopathology: Tongue tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to visualize fungal plaques and invasion.

-

Clinical Scoring: Visual scoring of the extent of white plaques on the tongue.

-

Diagram of a Typical OPC Experimental Workflow

Caption: Workflow for a murine model of oropharyngeal candidiasis.

C. albicans Adhesion Assay

This assay quantifies the ability of C. albicans to adhere to abiotic or biotic surfaces, a key step in biofilm formation and colonization.

-

Cell Preparation: C. albicans is grown overnight in YPD broth at 30°C. Cells are washed and resuspended in a suitable medium (e.g., RPMI) to a standardized optical density (e.g., OD₆₀₀ = 0.5).[4][9]

-

Adhesion Step: The cell suspension is added to the wells of a 96-well plate. The plate is incubated for a defined period (e.g., 90 minutes) at 37°C with shaking to allow for cell adherence.[4][9]

-

Washing: Non-adherent cells are removed by aspiration, and the wells are gently washed multiple times with sterile PBS.[4]

-

Quantification: The remaining adherent cells are quantified. This can be done by:

-

Metabolic Assay (XTT): Adding an XTT solution and measuring the colorimetric change, which is proportional to the number of metabolically active cells.

-

Crystal Violet Staining: Staining the adherent biofilm with crystal violet, followed by solubilization and measurement of absorbance.[9]

-

Cytokine Measurement by ELISA

This protocol is used to quantify the concentration of specific cytokines (e.g., IL-8, IL-1β) released by host cells in response to this compound.

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-8) diluted in binding solution and incubated overnight at 4°C.[10][11]

-

Blocking: The plate is washed, and non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours.[10]

-

Sample Incubation: The plate is washed again. Cell culture supernatants (from OECs stimulated with this compound) and a serial dilution of a known cytokine standard are added to the wells and incubated for 2 hours at room temperature.[10][11]

-

Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added and incubated for 1-2 hours.[10]

-

Enzyme Conjugate: The plate is washed, and an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated for 30 minutes.[10]

-

Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[10]

-

Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is calculated by comparison to the standard curve.

Analysis of MAPK Phosphorylation by Western Blot

This technique is used to detect the activation of signaling proteins like p38 MAPK.

-

Cell Lysis: Host cells (e.g., OECs) are stimulated with this compound for various time points. The cells are then washed with ice-cold PBS and lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[12]

-

Membrane Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]

-

Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-protein detection to reduce background.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected on X-ray film or with a digital imager.

-

Stripping and Re-probing: The membrane is often stripped of antibodies and re-probed with an antibody for the total amount of the target protein (e.g., anti-total-p38) to confirm equal protein loading. The ratio of phosphorylated protein to total protein is then calculated.[13]

Conclusion and Future Directions

Early-stage research has identified C. albicans this compound as a multi-functional virulence factor that employs both enzymatic and non-enzymatic strategies to promote infection. Its ability to manipulate host cell signaling through integrin and PAR2 interactions, leading to a tailored inflammatory response, and its capacity to directly inhibit key neutrophil functions, make it a compelling target for novel antifungal therapies. Future research should focus on obtaining precise quantitative data for its interactions, such as binding affinities (Kd) and enzyme kinetics (kcat/Km), which are crucial for the rational design of specific inhibitors. Developing therapeutics that target the non-proteolytic functions of this compound, such as its adhesive and aggregative properties, could represent a novel strategy to combat C. albicans infections without placing selective pressure on its essential enzymatic activities.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. journals.asm.org [journals.asm.org]

- 3. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candida albicans aspartyl protease (this compound) inhibits neutrophil function via a “Trojan horse” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IL-1 and IL-6 mediate increased production and synthesis by hepatocytes of acute-phase reactant mouse serum amyloid P-component (SAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Profiling Gene Expression Induced by Protease-Activated Receptor 2 (PAR2) Activation in Human Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine Signature Induced by SARS-CoV-2 Spike Protein in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AF-6 controls integrin-mediated cell adhesion by regulating Rap1 activation through the specific recruitment of Rap1GTP and SPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemed.site [stemed.site]

The Therapeutic Potential of Secreted Aspartyl Protease 6 (SAP6): A Technical Guide for Researchers

Abstract

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor expressed by the opportunistic fungal pathogen Candida albicans, particularly during its invasive hyphal stage. Emerging research has identified this compound as a critical mediator of host-pathogen interactions, playing a multifaceted role in tissue invasion, modulation of the host immune response, and establishment of infection. This technical guide provides an in-depth exploration of the therapeutic potential of targeting this compound. It consolidates quantitative data on its biological effects, details key experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating novel antifungal therapies.

Introduction

Candida albicans is a commensal fungus that can cause opportunistic infections, ranging from superficial mucosal candidiasis to life-threatening systemic disease, especially in immunocompromised individuals. The transition from yeast to hyphal morphology is a critical step in its pathogenicity, enabling tissue invasion. During this transition, C. albicans secretes a family of ten secreted aspartyl proteases (SAPs), with SAP4, SAP5, and this compound being predominantly associated with the hyphal form and implicated in virulence.[1][2]

This compound, in particular, has been shown to be highly expressed during oral and systemic infections, contributing to the breakdown of host tissues and the evasion of immune defenses.[1][3][4] Its dual functionality, possessing both proteolytic activity and a non-proteolytic cell aggregation function via an RGD motif, makes it a unique and promising target for therapeutic intervention.[4][5] This guide will delve into the molecular mechanisms of this compound action and provide the necessary technical information to facilitate further research and development of this compound-targeted therapies.

Molecular Mechanisms and Signaling Pathways of this compound

This compound exerts its influence on host cells through at least two distinct signaling pathways, primarily impacting oral epithelial cells (OECs) and neutrophils.

Activation of Oral Epithelial Cells

This compound initiates a pro-inflammatory response in OECs through two parallel signaling cascades[3][4]:

-

Protease-Activated Receptor 2 (PAR2) Pathway: The proteolytic activity of this compound cleaves and activates PAR2 on the surface of OECs. This activation leads to the phosphorylation of p38 MAPK and subsequent expression of the transcription factor c-Fos, culminating in the production and release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[3][4]

-

Integrin-RGD Pathway: this compound possesses an Arginine-Glycine-Aspartate (RGD) motif that binds to host cell integrins. This interaction triggers the phosphorylation of Mitogen-activated protein kinase phosphatase 1 (MKP1) and also leads to c-Fos expression, resulting in the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3][4]

These pathways contribute to the breakdown of the epithelial barrier, facilitating fungal invasion.

Modulation of Neutrophil Function

This compound employs a "Trojan horse" mechanism to impair the function of neutrophils, which are crucial for the innate immune response against fungal infections.[5]

-

Internalization: this compound binds to the surface of neutrophils and is subsequently internalized.

-

Inhibition of ROS Production: Inside the neutrophil, this compound proteolytically degrades NADPH oxidase, a key enzyme complex responsible for the production of reactive oxygen species (ROS). This significantly attenuates the neutrophil's oxidative burst.[5]

-

Inhibition of NETosis: The reduction in ROS production directly inhibits ROS-dependent Neutrophil Extracellular Trap (NET) formation (NETosis), a critical mechanism for trapping and killing pathogens.[5]

This sophisticated immune evasion strategy highlights this compound as a key factor in C. albicans' ability to establish and maintain infections.

Quantitative Data on this compound Activity

The biological effects of this compound have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of Recombinant this compound (rthis compound) on Oral Epithelial Cells (OECs)

| Parameter | Treatment | Concentration | Result | Reference |

| IL-1β Production | rthis compound | 10 µM | ~350 pg/mL | [4][6] |

| Heat-inactivated rthis compound | 10 µM | ~300 pg/mL | [4][6] | |

| rthis compoundΔRGD | 10 µM | ~100 pg/mL | [4][6] | |

| IL-8 Production | rthis compound | 10 µM | ~2500 pg/mL | [4][7] |

| Heat-inactivated rthis compound | 10 µM | No significant increase | [4][7] | |

| rthis compoundΔRGD | 10 µM | ~2400 pg/mL | [4][7] | |

| Transepithelial Electrical Resistance (TEER) | rthis compound | 10 µM | 78% reduction | [3] |

| rthis compound + PAR2 Antagonist | 10 µM | No significant change | [3] |

Table 2: Effect of this compound on Neutrophil Function

| Parameter | Treatment | Concentration | Result | Reference |

| ROS Production | This compound | 0.1 - 10 ng/mL | Statistically significant increase | [8] |

| This compound | > 100 ng/mL | No significant increase | [8] | |

| PMA-induced ROS Production | This compound | 12 - 1200 ng/mL | Dose-dependent inhibition | [8] |

| PMA-induced NETosis | This compound | 12 - 1200 ng/mL | Dose-dependent inhibition | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections provide protocols for key experiments.

Recombinant this compound (rthis compound) Expression and Purification in Pichia pastoris

Pichia pastoris is a suitable host for expressing secreted fungal proteins like this compound, as it allows for proper folding and post-translational modifications.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of C. albicans this compound and clone it into the Pichia pastoris expression vector pPICZα A, which adds a C-terminal His-tag.

-

Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) via electroporation.

-

Selection: Select for successful transformants by plating on YPDS agar containing Zeocin.

-

Expression:

-

Inoculate a single colony into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

-

Harvest the cells by centrifugation and resuspend in BMMY medium (containing 0.5% methanol) to induce protein expression.

-

Continue incubation at 30°C with shaking for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours.

-

-

Purification:

-

Centrifuge the culture to pellet the cells and collect the supernatant containing the secreted rthis compound.

-

Perform affinity chromatography using a Ni-NTA column. Elute the bound protein with an imidazole gradient.

-

-

Quality Control: Analyze the purified protein by SDS-PAGE and Western blotting (using an anti-His antibody) to confirm its size and purity. Determine the protein concentration using a BCA assay.

OEC Culture and Cytokine Induction Assay

-

Cell Culture: Culture primary human oral epithelial cells or an appropriate cell line (e.g., SCC-15) in keratinocyte growth medium.[9][10][11]

-

Stimulation: Seed the cells in 24-well plates and grow to confluence. Replace the medium with fresh medium containing the desired concentration of rthis compound, heat-inactivated rthis compound, or rthis compoundΔRGD. Use medium alone as a negative control.[4]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentrations of IL-1β and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a measure of epithelial barrier integrity.

-

Cell Seeding: Seed OECs on permeable Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed, as confirmed by microscopy.[12][13][14]

-

Treatment: Add rthis compound (e.g., 10 µM) to the apical compartment of the Transwell inserts. For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., a PAR2 antagonist) before adding rthis compound.[3]

-

Measurement: At specified time points, measure the electrical resistance across the monolayer using an epithelial voltohmmeter (EVOM) with "chopstick" electrodes.[12][13][14]

-

Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

Neutrophil ROS Production Assay (Luminol-based Chemiluminescence)

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using a density gradient centrifugation method.

-

Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and incubate with varying concentrations of this compound for 1 hour.

-

Chemiluminescence Measurement:

-

Data Analysis: Calculate the area under the curve (AUC) for each condition to quantify the total ROS production.

Neutrophil Extracellular Trap (NETosis) Assay (SYTOX Green)

SYTOX Green is a cell-impermeable DNA dye that fluoresces upon binding to the extracellular DNA of NETs.

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described above.

-

Treatment: In a 96-well black plate, incubate neutrophils with different concentrations of this compound.

-

Stimulation and Staining: Add SYTOX Green dye to the wells, followed by a NETosis-inducing stimulus like PMA.[17][18][19][20]

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence (excitation ~485 nm, emission ~520 nm) at regular intervals using a fluorescence plate reader.[19]

-

Analysis: An increase in fluorescence intensity over time indicates NETosis.

Murine Model of Oropharyngeal Candidiasis

-

Immunosuppression: Render mice (e.g., BALB/c) susceptible to infection by subcutaneous injection of cortisone acetate (e.g., 225 mg/kg) on days -1, 1, and 3 relative to infection.[3][21][22]

-

Infection: On day 0, anaesthetize the mice and inoculate them sublingually with a cotton swab saturated with a suspension of C. albicans (e.g., 10^6 cells).[3][22][23]

-

Evaluation of Virulence:

-

At specified time points post-infection, euthanize the mice.

-

Excise the tongues and homogenize the tissue.

-

Determine the fungal burden by plating serial dilutions of the homogenates on appropriate agar plates and counting the colony-forming units (CFUs).

-

Histological analysis of tongue sections can be performed to assess tissue damage and fungal invasion.

-

Therapeutic Targeting of this compound

The central role of this compound in C. albicans pathogenesis makes it an attractive target for novel antifungal therapies.

Inhibition of Proteolytic Activity

The aspartyl protease family, to which this compound belongs, can be inhibited by pepstatin A, a naturally occurring pentapeptide. Studies on the related Candida parapsilosis SAP1 (Sapp1p) have shown pepstatin A to be a potent inhibitor with a Ki in the sub-nanomolar range (0.3 nM).[24] While the specific Ki for C. albicans this compound has not been reported, it is expected to be in a similar range. HIV protease inhibitors, which also target aspartyl proteases, have shown efficacy in reducing C. albicans adhesion and virulence, suggesting that small molecule inhibitors could be developed to specifically target the active site of this compound.[25]

Targeting the RGD Motif

The non-proteolytic functions of this compound, mediated by its RGD motif, could also be targeted. Strategies could include the development of peptides or small molecules that block the interaction between the this compound RGD motif and host cell integrins, thereby preventing the downstream signaling that leads to IL-1β production and inflammation.

Conclusion

This compound is a multifaceted virulence factor of C. albicans that represents a promising target for the development of new antifungal drugs. By disrupting host cell barriers, modulating the immune response, and facilitating immune evasion, this compound plays a critical role in the establishment and progression of candidiasis. This guide provides a comprehensive overview of the current knowledge on this compound, including its signaling pathways, quantifiable effects, and the experimental protocols required for its investigation. Further research into the structure and inhibition of this compound is warranted to translate these findings into effective therapeutic strategies against C. albicans infections.

References

- 1. Quantitative expression of the Candida albicans secreted aspartyl proteinase gene family in human oral and vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candida albicans aspartyl protease (this compound) inhibits neutrophil function via a “Trojan horse” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Epithelial cells from oral mucosa: How to cultivate them? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. celprogen.com [celprogen.com]

- 12. medicine.umich.edu [medicine.umich.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. cellqart.com [cellqart.com]

- 15. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

- 19. A novel cell-based assay for dynamically detecting neutrophil extracellular traps-induced lung epithelial injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. intjmorphol.com [intjmorphol.com]

- 21. Mouse model of oropharyngeal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Role of Secreted Aspartyl Protainase Inhibitor Pepstatin A in Disseminated Candida Albicans Infection in Mice [yydbzz.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor of the opportunistic fungal pathogen Candida albicans. As a member of the secreted aspartyl protease (SAP) family, this compound plays a crucial role in the pathogenesis of candidiasis, particularly in oral infections. This technical guide provides a detailed review of the current understanding of this compound, including its mechanism of action, known inhibitors, and the experimental protocols used to study its function. While specific quantitative data for this compound inhibition remains limited in publicly available literature, this review compiles the existing knowledge to guide further research and drug development efforts targeting this important fungal enzyme.

Introduction to this compound

Candida albicans is a commensal fungus that can cause opportunistic infections, particularly in immunocompromised individuals. The ability of C. albicans to switch from a yeast to a hyphal morphology is a key aspect of its virulence, and the SAP family of proteases are critical for this process and for tissue invasion. The SAP family consists of 10 members (SAP1-10), with SAP4, SAP5, and this compound being predominantly expressed during the hyphal stage, which is associated with active infection and tissue penetration[1]. This compound, in particular, has been identified as a significant contributor to the virulence of C. albicans in oral candidiasis[2].

Mechanism of Action and Signaling Pathways

This compound contributes to C. albicans virulence through a dual mechanism that involves both its enzymatic activity and a protein-protein interaction domain[2].

Proteolytic Activation of PAR2

This compound can proteolytically cleave and activate the Protease-Activated Receptor 2 (PAR2) on the surface of host epithelial cells. This activation initiates a downstream signaling cascade that leads to inflammation.

-

Signaling Pathway:

-

This compound cleaves the N-terminal domain of PAR2.

-

The newly exposed N-terminus acts as a tethered ligand, activating the receptor.

-

Activated PAR2 signals through G-proteins to activate the p38 MAPK pathway.

-

This leads to the production and release of pro-inflammatory cytokines, such as IL-8[2].

-

Figure 1: this compound-mediated activation of the PAR2 signaling pathway.

Integrin Binding via RGD Motif

Independent of its proteolytic activity, this compound possesses an Arginine-Glycine-Aspartic acid (RGD) motif. This motif allows this compound to bind to host cell integrins, triggering a separate signaling pathway.

-

Signaling Pathway:

Figure 2: this compound interaction with integrin receptors via its RGD motif.

Related Compounds and Inhibitors

The development of specific inhibitors for this compound is an area of active research. To date, most studies have focused on broad-spectrum aspartyl protease inhibitors.

Pepstatin A

HIV Protease Inhibitors

Several HIV protease inhibitors, which also target aspartyl proteases, have been shown to inhibit the activity of C. albicans SAPs and reduce the virulence of the fungus[6][7]. These include:

-

Ritonavir: Has been shown to diminish the growth rate of C. albicans and inhibit SAP activity in a dose-dependent manner[8].

-

Saquinavir: Also demonstrates inhibitory effects on SAPs[6].

-

Indinavir: Reduces the in vitro proteinase activity of C. albicans[6].

-

Lopinavir: An IC50 of 39.8 µM has been reported for the inhibition of C. albicans growth through its action on SAPs.

Synthetic Compounds

The search for novel synthetic inhibitors of SAPs is ongoing. These efforts aim to develop compounds with greater specificity for fungal proteases over their human counterparts, which would likely lead to a better safety profile[9][10].

Table 1: Known Inhibitors of Candida albicans Secreted Aspartyl Proteases (SAPs)

| Compound | Class | Target | Quantitative Data (this compound) | Reference |

| Pepstatin A | Natural Peptide | Aspartyl Proteases | Not available | [1][5] |

| Ritonavir | HIV Protease Inhibitor | Aspartyl Proteases | Not available | [8] |

| Saquinavir | HIV Protease Inhibitor | Aspartyl Proteases | Not available | [6] |

| Indinavir | HIV Protease Inhibitor | Aspartyl Proteases | Not available | [6] |

| Lopinavir | HIV Protease Inhibitor | Aspartyl Proteases | Not available (IC50 for C. albicans growth: 39.8 µM) |

Note: The lack of specific quantitative data for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

This section outlines general methodologies for the key experiments cited in the study of this compound. These protocols are based on established techniques and can be adapted for specific experimental needs.

Recombinant this compound Expression and Purification

The production of recombinant this compound (rthis compound) is essential for in vitro studies. The yeast Pichia pastoris is a commonly used expression system for secreted fungal proteins[11][12].

-

Workflow:

Figure 3: Workflow for recombinant this compound production.

-

Methodology:

-

Gene Synthesis and Cloning: The this compound gene is synthesized with codon optimization for P. pastoris and cloned into a suitable expression vector, often containing a C-terminal His-tag for purification.

-

Transformation: The expression vector is linearized and transformed into a P. pastoris host strain by electroporation.

-

Expression: A high-producing clone is selected and grown in a bioreactor. Protein expression is induced by the addition of methanol[13][14].

-

Purification: The culture supernatant containing the secreted rthis compound is harvested. The His-tagged protein is purified using immobilized metal affinity chromatography (IMAC)[15].

-

Quality Control: The purity and identity of the rthis compound are confirmed by SDS-PAGE and Western blot analysis.

-

This compound Enzymatic Activity Assay

The proteolytic activity of this compound can be measured using a fluorogenic peptide substrate[16][17][18].

-

Methodology:

-

Substrate: A synthetic peptide containing a sequence preferentially cleaved by SAPs, flanked by a fluorophore and a quencher (e.g., Mca-YVADAPK(Dnp)-OH)[19].

-

Reaction: rthis compound is incubated with the fluorogenic substrate in an appropriate buffer (pH is a critical parameter for aspartyl proteases).

-

Detection: Cleavage of the substrate by this compound separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a microplate reader.

-

Inhibition Assay: To determine the IC50 of an inhibitor, the assay is performed with a fixed concentration of rthis compound and substrate, and varying concentrations of the inhibitor.

-

PAR2 Cleavage Assay

The ability of this compound to cleave PAR2 can be assessed using a cell-based assay or an in vitro cleavage assay[20][21].

-

Methodology (In Vitro ELISA-based):

-

Reagents: Recombinant human PAR2 protein and a specific antibody that recognizes the cleaved N-terminus of PAR2.

-

Reaction: Recombinant PAR2 is incubated with rthis compound in a cleavage buffer for a defined period.

-

Detection: The reaction mixture is analyzed by a competitive ELISA. A biotinylated peptide corresponding to the cleaved N-terminus is coated on a streptavidin plate. The sample and a primary antibody against the neo-epitope are added. The amount of cleaved PAR2 in the sample is determined by comparing the signal to a standard curve of the synthetic peptide[22].

-

This compound-Integrin Binding Assay

The interaction between this compound and integrins can be quantified using a solid-phase binding assay[23][24][25].

-

Methodology:

-

Plate Coating: A microtiter plate is coated with a purified integrin (e.g., αvβ3).

-

Binding: Varying concentrations of rthis compound are added to the wells and incubated to allow binding.

-

Detection: Unbound this compound is washed away. The bound this compound is detected using a specific primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Competition Assay: To assess the role of the RGD motif, the binding assay can be performed in the presence of a competing RGD-containing peptide.

-

Conclusion and Future Directions

This compound is a multifaceted virulence factor of C. albicans that contributes to pathogenesis through both enzymatic and non-enzymatic mechanisms. Its role in activating host inflammatory pathways and mediating interactions with host cells makes it an attractive target for the development of novel antifungal therapies.

The current literature provides a solid foundation for understanding the biological functions of this compound. However, there is a clear need for more quantitative data on the inhibition of this compound by both known and novel compounds. Future research should focus on:

-

High-throughput screening of compound libraries to identify specific inhibitors of this compound.

-

Determination of IC50 and Ki values for promising lead compounds against purified rthis compound.

-

Structure-based drug design to develop inhibitors with high selectivity for this compound over human proteases.

-

In vivo studies to evaluate the efficacy of this compound inhibitors in animal models of oral candidiasis.

By addressing these research gaps, the scientific community can move closer to developing targeted therapies that effectively combat Candida albicans infections by neutralizing key virulence factors like this compound.

References

- 1. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida albicans this compound Initiates Oral Mucosal Inflammation via the Protease Activated Receptor PAR2 - PMC [pmc.ncbi.nlm.nih.gov]